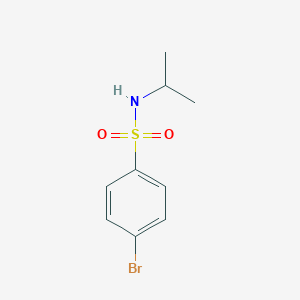

4-bromo-n-isopropylbenzenesulfonamide

Description

The exact mass of the compound N-Isopropyl 4-bromobenzenesulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2S/c1-7(2)11-14(12,13)9-5-3-8(10)4-6-9/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHMEBIEXOFZHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173581 | |

| Record name | Benzenesulfonamide, p-bromo-N-isopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1984-27-6 | |

| Record name | 4-Bromo-N-(1-methylethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1984-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, p-bromo-N-isopropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, p-bromo-N-isopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-N-isopropylbenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-bromo-N-isopropylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-bromo-N-isopropylbenzenesulfonamide, a key intermediate in medicinal chemistry and drug development. This document outlines a robust two-step synthetic pathway, commencing from readily available starting materials. Detailed experimental protocols, quantitative data, and visual diagrams of the reaction pathway and experimental workflow are provided to ensure reproducibility and facilitate further research.

Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step process. The initial step involves the chlorosulfonation of bromobenzene to yield the reactive intermediate, 4-bromobenzenesulfonyl chloride. This is followed by a nucleophilic substitution reaction with isopropylamine to afford the final product.

Chemical Reaction Pathway

The overall synthetic scheme is presented below.

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride

This procedure details the preparation of the key intermediate, 4-bromobenzenesulfonyl chloride, from bromobenzene.

Materials:

-

Bromobenzene

-

Chlorosulfonic acid

-

Crushed ice

-

Cold water

Equipment:

-

Round-bottomed flask

-

Mechanical stirrer

-

Gas absorption trap

-

Suction filtration apparatus

Procedure:

-

In a round-bottomed flask equipped with a mechanical stirrer and a gas absorption trap, carefully add chlorosulfonic acid (approximately 4.5-5.0 molar equivalents to bromobenzene).

-

Cool the flask in a water bath to maintain a temperature of approximately 12–15°C.

-

Gradually add bromobenzene (1.0 molar equivalent) to the stirred chlorosulfonic acid over a period of 15-20 minutes, ensuring the temperature remains around 15°C. Hydrogen chloride gas will be evolved and should be neutralized in the gas absorption trap.[1]

-

After the addition is complete, heat the reaction mixture to 60°C for two hours to ensure the reaction goes to completion.

-

Allow the reaction mixture to cool to room temperature.

-

In a well-ventilated fume hood, carefully and slowly pour the cooled, syrupy liquid onto a large volume of crushed ice with vigorous stirring.

-

Collect the precipitated solid, crude 4-bromobenzenesulfonyl chloride, by suction filtration and wash it thoroughly with cold water.[1]

-

The crude product can be dried and used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol describes the reaction of 4-bromobenzenesulfonyl chloride with isopropylamine to form the final product.

Materials:

-

4-Bromobenzenesulfonyl chloride

-

Isopropylamine

-

Pyridine or Triethylamine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-bromobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane.

-

In a separate flask, dissolve isopropylamine (1.1-1.2 equivalents) and a non-nucleophilic base such as pyridine or triethylamine (1.2 equivalents) in anhydrous dichloromethane.[2]

-

Cool the amine solution to 0°C in an ice bath.

-

Slowly add the solution of 4-bromobenzenesulfonyl chloride dropwise to the cooled amine solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[3]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) | Expected Yield |

| 4-Bromobenzenesulfonyl Chloride | C₆H₄BrClO₂S | 255.52 | Solid | 73-75 | 153 (at 15 mmHg) | 85-95% |

| This compound | C₉H₁₂BrNO₂S | 278.17 | Solid | 87-89 | Not available | 80-90% |

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data (Predicted)

The following table summarizes the expected spectroscopic data for the final product, this compound, based on the analysis of structurally similar compounds.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (ortho and meta to the sulfonyl group) as doublets around δ 7.6-7.8 ppm. A multiplet for the CH group of the isopropyl moiety around δ 3.4-3.6 ppm. A doublet for the two methyl groups of the isopropyl moiety around δ 1.1-1.2 ppm. A singlet or broad singlet for the NH proton. |

| ¹³C NMR | Aromatic carbons in the range of δ 120-145 ppm. The carbon attached to the bromine will be at a lower field. The CH carbon of the isopropyl group around δ 45-50 ppm. The methyl carbons of the isopropyl group around δ 22-25 ppm.[4][5] |

| IR (cm⁻¹) | N-H stretch around 3200-3300. Asymmetric and symmetric SO₂ stretches around 1330-1350 and 1150-1170, respectively. Aromatic C-H stretches above 3000. C-Br stretch in the fingerprint region.[6] |

| Mass Spec. (ESI+) | Predicted [M+H]⁺ at m/z 277.9845 and [M+Na]⁺ at m/z 299.9664, showing the characteristic isotopic pattern for a bromine-containing compound.[7] |

References

An In-depth Technical Guide to 4-bromo-N-isopropylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 4-bromo-N-isopropylbenzenesulfonamide is limited in publicly available literature. This guide provides a comprehensive overview based on available data for the compound and structurally similar molecules. Information inferred from related compounds is explicitly noted.

Chemical Properties and Identification

This compound is a halogenated aromatic sulfonamide. Its core structure consists of a benzene ring substituted with a bromine atom and a sulfonamide group, with the sulfonamide nitrogen further substituted by an isopropyl group.

Table 1: Chemical Identifiers and Predicted Properties

| Property | Value | Source |

| IUPAC Name | 4-bromo-N-propan-2-ylbenzenesulfonamide | PubChem[1] |

| Molecular Formula | C₉H₁₂BrNO₂S | PubChem[1] |

| Molecular Weight | 294.16 g/mol | Calculated |

| Monoisotopic Mass | 276.9772 Da | PubChem[1] |

| Canonical SMILES | CC(C)NS(=O)(=O)C1=CC=C(C=C1)Br | PubChem[1] |

| InChI Key | WQHMEBIEXOFZHD-UHFFFAOYSA-N | PubChem[1] |

| CAS Number | 121253 (from CID) | PubChem[1] |

| Predicted XlogP | 2.4 | PubChem[1] |

Table 2: Physical Properties (Inferred from Analogues)

| Property | Value | Notes and Source |

| Appearance | White to off-white solid | Typical for similar sulfonamides.[2][3] |

| Melting Point | Not available | A related compound, 4-bromo-N-cyclohexylbenzenesulfonamide, has a melting point of 375 K (102 °C).[4] |

| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Acetonitrile. Sparingly soluble in water. | Based on general solubility of sulfonamides and protocols for related compounds.[5][6][7] |

Table 3: Spectroscopic Data (Predicted/Typical)

| Technique | Expected Data |

| ¹H NMR | Signals expected for aromatic protons (ortho and meta to the sulfonamide group), a multiplet for the isopropyl methine proton, and a doublet for the isopropyl methyl protons. The NH proton may appear as a broad singlet. |

| ¹³C NMR | Signals for the four distinct aromatic carbons, and two signals for the isopropyl group carbons. |

| IR (cm⁻¹) | Characteristic peaks for N-H stretching (~3300 cm⁻¹), C-H aromatic stretching (~3100-3000 cm⁻¹), C-H aliphatic stretching (~2900-3000 cm⁻¹), S=O stretching (asymmetric and symmetric, ~1350 and ~1160 cm⁻¹), and C-Br stretching (~600-500 cm⁻¹). |

| Mass Spec (ESI-MS) | Expected [M+H]⁺ at m/z ~294.99 and [M+Na]⁺ at m/z ~316.97, showing a characteristic isotopic pattern for bromine. |

Synthesis and Experimental Protocols

A definitive, optimized synthesis protocol for this compound is not published. However, a standard and reliable method can be proposed based on the well-established reaction between a sulfonyl chloride and an amine.

Proposed Synthesis Pathway

The most direct route involves the nucleophilic substitution reaction of 4-bromobenzenesulfonyl chloride with isopropylamine in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from general procedures for the synthesis of sulfonamides.[6][8]

-

Reaction Setup: To a dry round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromobenzenesulfonyl chloride (1.0 eq). Dissolve it in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Amine and Base: In a separate flask, dissolve isopropylamine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in the same anhydrous solvent.

-

Reaction: Cool the sulfonyl chloride solution to 0 °C in an ice bath. Add the amine/base solution dropwise to the stirred sulfonyl chloride solution over 15-30 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Quench the reaction by adding a dilute aqueous acid solution (e.g., 1 M HCl) to neutralize the excess base.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with the organic solvent (e.g., DCM) two to three times.

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization (e.g., from an ethanol/water or hexane/ethyl acetate mixture) or by silica gel column chromatography.

-

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound have not been identified. However, the sulfonamide functional group is a well-known pharmacophore present in a wide array of therapeutic agents, including antibacterial drugs (sulfonamides), diuretics, and anticonvulsants. Furthermore, related brominated aromatic compounds have shown a range of biological activities.

Inferred Areas of Interest:

-

Antibacterial Activity: The sulfonamide moiety is famous for its role in sulfa drugs, which act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria.

-

Enzyme Inhibition: Structurally related sulfonamides have been investigated as inhibitors for various enzymes, including carbonic anhydrases and kinases. A related compound, 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, is noted as a sulfonylurea analogue with potential therapeutic functions, such as being anti-diabetic.[5]

-

Anticancer/Antiproliferative Activity: Many small molecules containing sulfonamide groups have been developed as anticancer agents, often targeting cell cycle progression or specific signaling pathways.

Workflow for Biological Activity Screening

The following diagram outlines a general workflow for the initial biological screening of a novel compound like this compound.

Caption: General workflow for screening biological activity.

Conclusion

This compound is a compound with a chemical structure that suggests potential for biological activity, drawing from the rich history of sulfonamides in medicinal chemistry. While direct experimental data is sparse, this guide provides a foundational understanding of its chemical properties, a robust proposed synthesis protocol, and a logical framework for investigating its therapeutic potential. Further research is warranted to synthesize this compound and evaluate its properties and biological effects through the experimental workflows outlined.

References

- 1. PubChemLite - 4-bromo-n-isopropylbenzenesulphonamide (C9H12BrNO2S) [pubchemlite.lcsb.uni.lu]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. N-ISOPROPYL-2-NITROBENZENESULPHONAMIDE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4-bromo-N-isopropylbenzenesulfonamide

This technical guide provides a comprehensive overview of 4-bromo-N-isopropylbenzenesulfonamide, including its chemical identifiers, physical properties, a detailed experimental protocol for its synthesis, and a workflow diagram. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identifiers and Properties

The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference.

| Identifier | Value |

| CAS Number | 1984-27-6[1][2] |

| IUPAC Name | 4-bromo-N-propan-2-ylbenzenesulfonamide[3] |

| Molecular Formula | C₉H₁₂BrNO₂S[1][3] |

| Molecular Weight | 278.17 g/mol [1] |

| Canonical SMILES | CC(C)NS(=O)(=O)C1=CC=C(C=C1)Br[3] |

| InChI Key | WQHMEBIEXOFZHD-UHFFFAOYSA-N[3] |

| Appearance | White to beige crystals or crystalline powder |

| Storage | Sealed in a dry, room temperature environment[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 4-bromobenzenesulfonyl chloride with isopropylamine. This nucleophilic substitution reaction is a common and effective method for the formation of N-substituted sulfonamides.

The overall chemical transformation can be represented as follows:

4-bromobenzenesulfonyl chloride + isopropylamine → this compound + hydrochloric acid

This protocol is based on established methods for the synthesis of sulfonamides from sulfonyl chlorides and amines.

Materials:

-

4-bromobenzenesulfonyl chloride

-

Isopropylamine

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Tetrahydrofuran)

-

Base (e.g., Triethylamine or Pyridine)

-

Deionized water

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 1M solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser (if heating is required)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-bromobenzenesulfonyl chloride (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane) under a nitrogen or argon atmosphere. Cool the solution to 0°C using an ice bath.

-

Addition of Amine and Base: In a separate flask, prepare a solution of isopropylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in the same anhydrous solvent.

-

Reaction: Add the isopropylamine solution dropwise to the cooled solution of 4-bromobenzenesulfonyl chloride over a period of 30-60 minutes with continuous stirring. The base is added to neutralize the hydrochloric acid byproduct formed during the reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl solution, saturated NaHCO₃ solution, and finally with a saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Isolation and Purification:

-

Filter off the drying agent.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

References

The Biological Activity of Benzenesulfonamide Derivatives: A Technical Guide

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for a wide array of therapeutic agents.[1][2][3] Characterized by a benzene ring attached to a sulfonamide group (-SO₂NH₂), this structure is the foundation for drugs with applications including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][4] Its chemical properties, particularly the ability of the sulfonamide group to act as a potent zinc-binding moiety, have enabled the development of numerous clinically successful drugs that target a diverse range of enzymes and receptors.[1][2] This guide provides a detailed overview of the biological activities of these compounds, focusing on their mechanisms of action, supported by quantitative data and detailed experimental protocols.

Anticancer Activity

Benzenesulfonamide derivatives have emerged as a significant class of anticancer agents, exhibiting efficacy through various mechanisms of action.[3] These include the inhibition of key enzymes involved in tumor progression, disruption of cellular division processes, and induction of programmed cell death (apoptosis).

Mechanisms of Anticancer Action:

-

Carbonic Anhydrase (CA) Inhibition: A primary mechanism is the inhibition of carbonic anhydrase isoforms, particularly CA IX and XII.[1][5] These enzymes are overexpressed in many solid tumors and contribute to the acidic tumor microenvironment, which promotes cancer cell proliferation, survival, and metastasis.[1][6]

-

Kinase Inhibition: Many derivatives act as inhibitors of various protein kinases that are crucial for cancer cell signaling pathways.[7] Targets include Tropomyosin receptor kinase A (TrkA), Calcium/Calmodulin-Dependent Protein Kinase (CaMKII), Polo-like kinase 4 (PLK4), and the PI3K/mTOR pathway, which are often dysregulated in cancers like glioblastoma and hepatocellular carcinoma.[8][9][10][11][12]

-

Tubulin Polymerization Inhibition: Some benzenesulfonamide compounds have been shown to target tubulin, a key component of the cytoskeleton.[13] By inhibiting tubulin polymerization, these agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[13]

-

Cell Cycle Arrest: By interfering with various cellular processes, these derivatives can halt the cell cycle, preventing cancer cells from dividing and proliferating. Certain compounds have been shown to induce G2/M phase arrest.[14]

Apoptosis Induction

A key outcome of the anticancer activity of many benzenesulfonamide derivatives is the induction of apoptosis. This programmed cell death is mediated through two primary signaling pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Western blotting is a common technique used to detect the cleavage and activation of key proteins in these pathways, such as caspases and PARP.[15][16]

PI3K/AKT/mTOR Pathway Inhibition

The PI3K/AKT/mTOR signaling pathway is critical for regulating cell growth, proliferation, and survival, and its abnormal activation is common in various cancers.[12] Benzenesulfonamide derivatives have been developed as potent dual inhibitors of PI3K and mTOR, offering enhanced antitumor effects by targeting multiple points in this crucial pathway.[12]

Quantitative Data: Anticancer Activity

| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4b | A549 (Lung) | 2.81 | [1] |

| 4d | HeLa (Cervical) | 1.99 | [1] |

| 4g | MDA-MB-231 (Breast) | 1.52 | [5] |

| 5d | MCF-7 (Breast) | 2.12 | [1] |

| AL106 | U87 (Glioblastoma) | 58.6 | [8][10] |

| BA-3b | Various Cancer Cell Lines | 0.007 - 0.036 | [1][13] |

| K22 | MCF-7 (Breast) | 1.3 | [11] |

Enzyme Inhibition

The benzenesulfonamide moiety is a privileged scaffold for designing enzyme inhibitors, largely due to the sulfonamide group's ability to coordinate with metal ions, such as zinc, in enzyme active sites.[2]

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are ubiquitous metalloenzymes that catalyze the reversible hydration of CO₂.[17][18] Their inhibition is a key therapeutic strategy for conditions like glaucoma, epilepsy, and cancer.[17] Benzenesulfonamides are classic and highly potent CA inhibitors.[2] The primary sulfonamide group (-SO₂NH₂) is crucial for binding to the zinc ion in the CA active site.

Quantitative Data: Carbonic Anhydrase Inhibition

| Compound | Target Isoform | Kᵢ (nM) | Reference |

| Acetazolamide (Standard) | hCA I | 278.8 | [19] |

| Acetazolamide (Standard) | hCA II | - | - |

| Acetazolamide (Standard) | hCA IX | 25 | [5] |

| Acetazolamide (Standard) | hCA XII | 5.7 | [5] |

| Compound 7d | hCA I | 47.1 | [6] |

| Compound 7o | hCA II | 35.9 | [6] |

| Compound 4g | hCA IX | 16.96 (IC₅₀) | [5] |

| Cyclic Urea 9c | VchαCA | 4.7 | [18] |

Kinase Inhibition

Benzenesulfonamide derivatives have been successfully designed as inhibitors of various protein kinases, which are key regulators of cellular processes and are often implicated in cancer and other diseases.

Quantitative Data: Kinase Inhibition

| Compound | Target Kinase | IC₅₀ | Reference |

| Compound 9 | CaMKII | 0.79 µM | [9] |

| Compound 7k | PI3Kα | 0.021 µM | [12] |

| Compound 7k | mTOR | 0.096 µM | [12] |

| K17 | PLK4 | 0.3 nM | [11] |

| K22 | PLK4 | 0.1 nM | [11] |

Antimicrobial Activity

Certain benzenesulfonamide-based compounds exhibit significant antimicrobial properties. Novel hybrids incorporating thiazole and triazole moieties have shown moderate to excellent antibacterial and antifungal potency.[20]

Quantitative Data: Antimicrobial Activity

| Compound ID | Organism | MIC (µM) | Reference |

| 2c | C. albicans (Fungus) | 6 | [20] |

| 3d | S. aureus (Bacterium) | 5 | [20] |

| 4d | E. coli (Bacterium) | 5 | [20] |

| 1C | E. coli (Bacterium) | Highly Active | [21] |

Other Biological Activities

The structural versatility of the benzenesulfonamide scaffold has led to the discovery of derivatives with a wide range of other biological effects.

-

Antiviral Activity: Derivatives have been developed as inhibitors of Calcium/Calmodulin-Dependent Protein Kinase (CaMKII), which is implicated in viral infections.[9] These compounds have shown efficacy against Dengue (DENV) and Zika (ZIKV) viruses.[9] Another series of derivatives was identified as potent inhibitors of the influenza hemagglutinin (HA) protein, preventing the virus from fusing with host cells.[22]

-

Anti-inflammatory and Antioxidant Activity: Some benzenesulfonamide derivatives bearing carboxamide functionalities have demonstrated good anti-inflammatory and comparable antioxidant activities.[4][23] Compound 3c, a thiazole-triazole hybrid, exhibited high antioxidant activity with 95.12% radical scavenging.[20]

-

Glyoxalase I Inhibition: The glyoxalase system protects cells from harmful metabolites, and its overexpression in cancer cells makes it a therapeutic target.[24] Benzenesulfonamide derivatives have been designed and synthesized as potent inhibitors of glyoxalase I (Glx-I).[24]

Experimental Protocols

In Vitro Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[25] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[26]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the benzenesulfonamide test compounds. Remove the old media from the wells and add 100 µL of media containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-cell blank control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[27]

-

Formazan Formation: Incubate the plate for 2-4 hours to allow for the reduction of MTT to formazan crystals by viable cells.[26]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[27]

-

Absorbance Reading: Gently shake the plate to ensure complete solubilization and measure the absorbance using a microplate reader at a wavelength between 570 and 590 nm.[26] A reference wavelength of 630 nm can be used to correct for background absorbance.[26]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Carbonic Anhydrase (CA) Inhibition Assay

This assay measures the esterase activity of CA. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP), which can be monitored spectrophotometrically.[17][19]

Protocol:

-

Reagent Preparation: Prepare an Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5), a CA working solution, a substrate stock solution (e.g., 3 mM p-NPA in acetonitrile), and dilutions of the test inhibitors.[17]

-

Plate Setup: In a 96-well plate, set up wells for blank (no enzyme), maximum activity (no inhibitor), test compounds, and a positive control inhibitor (e.g., Acetazolamide). Perform all measurements in triplicate.[17]

-

Enzyme-Inhibitor Pre-incubation: To the appropriate wells, add 158 µL of Assay Buffer and 2 µL of the inhibitor working solution (or DMSO for the control). Then add 20 µL of the CA Working Solution to all wells except the blank. Incubate the plate at room temperature for 10-15 minutes.[17]

-

Reaction Initiation: Initiate the reaction by adding 20 µL of the p-NPA Substrate Solution to all wells.[17]

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.[17]

-

Data Analysis: Calculate the rate of reaction (slope) for each well. Determine the percent inhibition for each inhibitor concentration relative to the maximum activity control. Plot the percent inhibition against the inhibitor concentration to calculate the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This technique quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[28][29] Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA, allowing for this analysis.[28]

Protocol:

-

Cell Preparation: Harvest cells that have been treated with the test compound for a specific duration. Wash the cells with cold phosphate-buffered saline (PBS).[30]

-

Fixation: Resuspend the cell pellet and slowly add ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 2 hours (or overnight) at 4°C.[30][31] This step permeabilizes the cells.[28]

-

Washing: Centrifuge the fixed cells to remove the ethanol and wash them with PBS.[30]

-

Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[30][31] RNase A is crucial to remove RNA, which PI can also bind to, ensuring that only DNA is stained.[28][31]

-

Incubation: Incubate the cells in the staining solution for at least 15-30 minutes at room temperature, protected from light.[30]

-

Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of the PI signal corresponds to the amount of DNA in each cell.

-

Data Analysis: Gate out cell doublets and debris. Analyze the resulting DNA content histogram using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.[32]

Western Blot Analysis for Apoptosis

Western blotting is a powerful technique to detect specific proteins in a sample and is widely used to assess the activation of apoptotic pathways. It allows for the detection of changes in the expression of key apoptosis-related proteins, such as the cleavage of caspases and PARP.[15]

Protocol (General Steps):

-

Protein Extraction: Treat cells with the benzenesulfonamide derivative for the desired time. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved caspase-3, cleaved PARP, Bcl-2).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Imaging: Capture the light signal with a detector to visualize the protein bands. The intensity of the bands corresponding to cleaved caspases or PARP indicates the level of apoptosis induction.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. dovepress.com [dovepress.com]

- 4. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 6. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchportal.tuni.fi [researchportal.tuni.fi]

- 9. Benzenesulfonamide Derivatives as Calcium/Calmodulin-Dependent Protein Kinase Inhibitors and Antiviral Agents against Dengue and Zika Virus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. youtube.com [youtube.com]

- 17. benchchem.com [benchchem.com]

- 18. tandfonline.com [tandfonline.com]

- 19. benchchem.com [benchchem.com]

- 20. Synthesis and biological evaluation of novel benzenesulfonamide incorporated thiazole-triazole hybrids as antimicrobial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 24. Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 26. MTT assay protocol | Abcam [abcam.com]

- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. Flow cytometry with PI staining | Abcam [abcam.com]

- 29. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 31. cancer.wisc.edu [cancer.wisc.edu]

- 32. bio-rad-antibodies.com [bio-rad-antibodies.com]

Technical Guide: Spectroscopic and Synthetic Profile of 4-bromo-N-isopropylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed synthetic protocol for 4-bromo-N-isopropylbenzenesulfonamide (CAS No. 1984-27-6), a key intermediate in medicinal chemistry and organic synthesis.

Core Spectroscopic Data

Table 1: Physical and Molecular Properties

| Property | Value |

| CAS Number | 1984-27-6 |

| Molecular Formula | C₉H₁₂BrNO₂S |

| Molecular Weight | 278.17 g/mol |

| Melting Point | 87-89 °C |

Table 2: Expected ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.75 | Doublet | 2H | Aromatic H (ortho to SO₂NH) |

| ~ 7.65 | Doublet | 2H | Aromatic H (ortho to Br) |

| ~ 4.80 | Broad singlet | 1H | NH |

| ~ 3.50 | Septet | 1H | CH(CH₃)₂ |

| ~ 1.15 | Doublet | 6H | CH(CH ₃)₂ |

Table 3: Expected ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 | Aromatic C-S |

| ~ 132 | Aromatic C-H |

| ~ 129 | Aromatic C-Br |

| ~ 128 | Aromatic C-H |

| ~ 49 | C H(CH₃)₂ |

| ~ 23 | CH(C H₃)₂ |

Table 4: Expected FT-IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3250 | N-H stretch |

| ~ 3100-3000 | Aromatic C-H stretch |

| ~ 2980-2850 | Aliphatic C-H stretch |

| ~ 1330 & 1160 | Asymmetric & Symmetric S=O stretch |

| ~ 1090 | S-N stretch |

| ~ 1010 | C-Br stretch |

| ~ 825 | p-disubstituted benzene C-H bend |

Table 5: Expected Mass Spectrometry Data (Electron Ionization)

| m/z | Assignment |

| 277/279 | [M]⁺ (presence of Br isotopes) |

| 262/264 | [M - CH₃]⁺ |

| 236/238 | [M - C₃H₆]⁺ |

| 155/157 | [BrC₆H₄]⁺ |

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process, starting from bromobenzene.

Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride

This procedure involves the chlorosulfonation of bromobenzene.

Materials:

-

Bromobenzene

-

Chlorosulfonic acid

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a gas outlet, cool chlorosulfonic acid (5 equivalents) to 0-5 °C in an ice bath.

-

Slowly add bromobenzene (1 equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C. Hydrogen chloride gas will be evolved and should be trapped.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat at 60-70 °C for 1-2 hours until the evolution of HCl ceases.

-

Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

-

The solid 4-bromobenzenesulfonyl chloride will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Dry the product in a desiccator over phosphorus pentoxide. The crude product can be used directly in the next step or recrystallized from a suitable solvent like hexane.

Step 2: Synthesis of this compound

This step involves the reaction of 4-bromobenzenesulfonyl chloride with isopropylamine.

Materials:

-

4-Bromobenzenesulfonyl chloride

-

Isopropylamine

-

Dichloromethane (or other suitable inert solvent)

-

Aqueous sodium bicarbonate solution (saturated)

Procedure:

-

Dissolve 4-bromobenzenesulfonyl chloride (1 equivalent) in dichloromethane in a round-bottom flask.

-

In a separate flask, prepare a solution of isopropylamine (2-3 equivalents) in dichloromethane.

-

Cool the 4-bromobenzenesulfonyl chloride solution in an ice bath.

-

Slowly add the isopropylamine solution dropwise to the stirred solution of the sulfonyl chloride.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Visualizations

The following diagrams illustrate the key workflows and relationships in the synthesis and characterization of this compound.

Caption: Synthetic pathway for this compound.

Caption: Workflow for spectroscopic characterization.

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 4-Bromo-Benzenesulfonamide Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of 4-bromo-benzenesulfonamide and its analogues. The solid-state architecture of these compounds is crucial for understanding their physicochemical properties, stability, and biological activity. This document summarizes key crystallographic data, details experimental methodologies for their determination, and visualizes relevant biological pathways and experimental workflows.

Core Crystallographic Data of 4-Bromo-Benzenesulfonamide Analogues

The following tables summarize the essential crystallographic parameters for a selection of 4-bromo-benzenesulfonamide analogues, facilitating a comparative analysis of their solid-state structures.

Table 1: Crystal Data and Structure Refinement for 4-Bromo-N-(propylcarbamoyl)benzenesulfonamide

| Parameter | Value |

| Empirical Formula | C₁₀H₁₃BrN₂O₃S |

| Formula Weight | 321.19 |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Dimensions | |

| a | 23.321(5) Å |

| b | 4.685(1) Å |

| c | 24.110(5) Å |

| α | 90° |

| β | 108.34(3)° |

| γ | 90° |

| Volume | 2498.8(9) ų |

| Z | 8 |

| Density (calculated) | 1.706 Mg/m³ |

| Absorption Coefficient | 3.680 mm⁻¹ |

| F(000) | 1296 |

| Refinement | |

| R-factor | 0.048 |

| wR-factor | 0.132 |

Table 2: Selected Bond Lengths for 4-Bromo-N-(propylcarbamoyl)benzenesulfonamide [1][2]

| Bond | Length (Å) |

| Br(1)-C(1) | 1.906(3) |

| S(1)-O(1) | 1.428(2) |

| S(1)-O(2) | 1.435(2) |

| S(1)-N(1) | 1.636(2) |

| S(1)-C(4) | 1.760(3) |

| N(1)-C(7) | 1.391(4) |

| O(3)-C(7) | 1.217(3) |

| N(2)-C(7) | 1.348(4) |

| N(2)-C(8) | 1.455(4) |

| C(8)-C(9) | 1.514(5) |

| C(9)-C(10) | 1.515(5) |

Table 3: Selected Bond Angles for 4-Bromo-N-(propylcarbamoyl)benzenesulfonamide [1][2]

| Angle | Degree (°) |

| O(1)-S(1)-O(2) | 120.0(1) |

| O(1)-S(1)-N(1) | 107.5(1) |

| O(2)-S(1)-N(1) | 106.0(1) |

| O(1)-S(1)-C(4) | 108.5(1) |

| O(2)-S(1)-C(4) | 107.8(1) |

| N(1)-S(1)-C(4) | 106.6(1) |

| C(7)-N(1)-S(1) | 122.9(2) |

| C(3)-C(4)-S(1) | 119.5(2) |

| C(5)-C(4)-S(1) | 119.8(2) |

Table 4: Crystal Data for Other 4-Bromo-Benzenesulfonamide Analogues

| Compound Name | 4-Bromo-N-cyclohexylbenzenesulfonamide | 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide |

| Empirical Formula | C₁₂H₁₆BrNO₂S | C₁₂H₉BrFNO₂S |

| Formula Weight | 318.23 | 329.16 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| Unit Cell Dimensions | ||

| a | 11.2539(5) Å | 10.375(3) Å |

| b | 6.2575(3) Å | 5.869(2) Å |

| c | 19.9743(10) Å | 20.211(6) Å |

| β | 97.214(3)° | 96.01(3)° |

| Volume | 1395.48(11) ų | 1223.3(7) ų |

| Z | 4 | 4 |

| Refinement | ||

| R-factor | 0.048 | 0.047 |

Experimental Protocols

This section outlines the generalized methodologies for the synthesis, crystallization, and X-ray diffraction analysis of 4-bromo-benzenesulfonamide analogues, based on established procedures.

Synthesis of 4-Bromo-Benzenesulfonamide Analogues

A common route for the synthesis of N-substituted 4-bromobenzenesulfonamides involves the reaction of 4-bromobenzenesulfonyl chloride with a primary or secondary amine.

Materials:

-

4-bromobenzenesulfonyl chloride

-

Appropriate primary or secondary amine (e.g., propylamine, cyclohexylamine, 4-fluoroaniline)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Base (e.g., triethylamine, pyridine)

-

Hydrochloric acid (1 M)

-

Brine

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

The selected amine (1.0 equivalent) is dissolved in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

The base (1.1 equivalents) is added to the solution, and the mixture is stirred.

-

A solution of 4-bromobenzenesulfonyl chloride (1.0 equivalent) in the same anhydrous solvent is added dropwise to the amine solution, typically at 0 °C to control the reaction exotherm.

-

The reaction mixture is allowed to warm to room temperature and stirred for a period of 2-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of water or 1 M HCl.

-

The product is extracted into an organic solvent. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) to obtain the pure sulfonamide derivative.

Single-Crystal Growth

The growth of high-quality single crystals is paramount for successful X-ray diffraction analysis.

Method: Slow Evaporation

-

The purified sulfonamide derivative is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, acetone, dichloromethane) to form a saturated or near-saturated solution.

-

The solution is filtered to remove any particulate matter.

-

The filtered solution is placed in a clean vial, which is loosely covered to allow for slow evaporation of the solvent at room temperature.

-

Over a period of several days to weeks, as the solvent evaporates, the concentration of the solute increases, leading to the formation of single crystals.

X-ray Crystallography and Structure Determination

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Procedure:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential crystal degradation.

-

X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

-

The collected diffraction data are processed, which includes integration of the reflection intensities and correction for various experimental effects (e.g., Lorentz and polarization factors, absorption).

-

The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

-

The final structural model is validated using software such as CHECKCIF.

Visualization of Pathways and Workflows

Carbonic Anhydrase Inhibition Pathway

Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors. The primary mechanism of action involves the binding of the sulfonamide moiety to the zinc ion within the active site of the enzyme, disrupting its catalytic activity. This inhibition has therapeutic applications in various conditions, including glaucoma and certain types of cancer.

Caption: Inhibition of carbonic anhydrase by a sulfonamide derivative.

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the typical workflow from the synthesis of a 4-bromo-benzenesulfonamide analogue to the final determination and analysis of its crystal structure.

Caption: From synthesis to structure: the experimental workflow.

References

An In-depth Technical Guide on the Solubility of 4-bromo-N-isopropylbenzenesulfonamide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-bromo-N-isopropylbenzenesulfonamide. Due to the limited availability of public quantitative solubility data for this specific compound, this document outlines a predictive solubility profile based on the known behavior of structurally similar sulfonamides. Furthermore, a detailed experimental protocol for the accurate determination of its solubility in various organic solvents is provided, employing the widely accepted isothermal shake-flask method. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and practical methodologies for working with this compound.

Introduction

This compound is an aromatic sulfonamide derivative. The sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents, exhibiting antibacterial, hypoglycemic, and diuretic activities. The physicochemical properties of such compounds, particularly their solubility, are critical parameters that influence their bioavailability, formulation, and efficacy. A thorough understanding of the solubility of this compound in different solvent systems is therefore essential for its potential development and application in medicinal chemistry and materials science.

This guide addresses the current information gap by providing a predicted solubility profile and a robust experimental framework for its quantitative determination.

Predicted Solubility Profile

Based on the general solubility principles of sulfonamides and the physicochemical properties of this compound, a qualitative solubility profile can be predicted. The molecule possesses both a non-polar bromophenyl group and a more polar sulfonamide moiety with a hydrogen bond donor (N-H). This amphiphilic nature suggests a varied solubility across different solvent classes.

Table 1: Predicted Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble | These solvents can engage in dipole-dipole interactions with the polar sulfonamide group and effectively solvate the aromatic ring. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderately Soluble | The hydroxyl groups of these solvents can act as both hydrogen bond donors and acceptors, interacting with the sulfonamide group. Solubility is expected to decrease with increasing alkyl chain length of the alcohol. |

| Non-polar | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The large non-polar bromophenyl group will have some affinity for these solvents, but the polar sulfonamide moiety will limit overall solubility. |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | These solvents are effective at solvating a wide range of organic molecules, including those with moderate polarity. |

| Aromatic | Toluene, Benzene | Moderately Soluble | The aromatic ring of the solvent can interact favorably with the bromophenyl ring of the solute through π-π stacking interactions. |

| Aqueous | Water | Insoluble | The presence of the large, hydrophobic bromophenyl and isopropyl groups is expected to make the compound poorly soluble in water, despite the polar sulfonamide group. |

Experimental Protocol for Quantitative Solubility Determination

The following protocol details the isothermal shake-flask method, a reliable technique for determining the thermodynamic solubility of a solid compound in a liquid solvent.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Thermostatically controlled shaker or water bath

-

Vortex mixer

-

Syringes and syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Centrifuge (optional)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume (e.g., 2.0 mL) of the selected solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution is no longer changing.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any undissolved solid particles.

-

Accurately weigh the vial containing the filtered saturated solution.

-

Carefully evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the compound.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solid.

-

3.3. Alternative Analysis by HPLC or UV-Vis Spectrophotometry

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze these standards using a validated HPLC or UV-Vis spectrophotometry method to generate a calibration curve of response (e.g., peak area or absorbance) versus concentration.

-

-

Sample Analysis:

-

After filtration, accurately dilute a known volume or mass of the saturated solution with the same solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method as the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

3.4. Calculation of Solubility

-

Gravimetric Method: Solubility ( g/100 g solvent) = (mass of dissolved solid / mass of solvent) × 100 mass of solvent = mass of solution - mass of dissolved solid

-

Instrumental Analysis Method: Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution factor

3.5. Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal instructions.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Caption: Experimental workflow for solubility determination.

Conclusion

literature review of substituted benzenesulfonamides

An In-Depth Technical Guide to Substituted Benzenesulfonamides in Drug Discovery

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The benzenesulfonamide scaffold, characterized by a sulfonamide group directly attached to a benzene ring, is a cornerstone pharmacophore in modern medicinal chemistry.[1] Its remarkable versatility and ability to interact with a wide range of biological targets have established it as a "privileged structure" in drug design. The sulfonamide moiety (-SO₂NH₂) is a potent zinc-binding group, making it an excellent starting point for designing inhibitors of metalloenzymes.[1] This has led to the development of a vast array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2][3] This guide provides a comprehensive review of substituted benzenesulfonamides, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Major Biological Activities and Mechanisms of Action

Substituted benzenesulfonamides exert their therapeutic effects through various mechanisms, most notably via specific enzyme inhibition.

-

Carbonic Anhydrase (CA) Inhibition: Benzenesulfonamides are renowned as potent inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes.[1] Certain isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic solid tumors and play a crucial role in regulating the tumor microenvironment's pH, which promotes cancer cell proliferation and metastasis.[3][4] Selective inhibition of these tumor-associated CAs is a key strategy in developing novel anticancer agents.[4][5][6]

-

Anticancer Activity: Beyond CA inhibition, benzenesulfonamide derivatives have been developed as inhibitors of other critical signaling pathways implicated in cancer. This includes the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway, where dual inhibitors have shown enhanced antitumor efficacies.[7] Additionally, they have been designed to inhibit the STAT3 signaling pathway, which is persistently activated in many cancers.[8] Their antiproliferative activity has been demonstrated across a wide range of cancer cell lines, including lung (A549), breast (MCF-7), and cervical (HeLa) cancers.[2]

-

Antimicrobial Activity: Several benzenesulfonamide derivatives exhibit significant antibacterial and antifungal properties.[4][9] Their mechanism can involve the inhibition of essential bacterial enzymes.[4] Studies have demonstrated efficacy against pathogens such as E. coli, S. aureus, P. aeruginosa, and C. albicans.[9]

-

Other Therapeutic Areas: The scaffold's versatility extends to other diseases. Derivatives have been investigated as:

-

Acetylcholinesterase (AChE) inhibitors for neurodegenerative diseases, where substituents on the aromatic ring influence binding to the enzyme's active site.[10]

-

Anti-inflammatory agents , showing significant inhibition of carrageenan-induced edema in preclinical models.[9][11]

-

Antidiabetic compounds , with some derivatives demonstrating hypoglycemic activity.[12]

-

12-Lipoxygenase (12-LOX) inhibitors , targeting an enzyme involved in inflammation, thrombosis, and cancer.[13]

-

Data Presentation: Quantitative Analysis of Biological Activity

The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a biological function, with lower values indicating higher potency.[14] Similarly, the inhibition constant (Ki) is an absolute measure of binding affinity between an inhibitor and an enzyme.[15]

Table 1: Anticancer Activity of Substituted Benzenesulfonamides

| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |

| 4b | A549 (Lung) | 2.81 | [3] |

| 4d | HeLa (Cervical) | 1.99 | [3] |

| 5d | MCF-7 (Breast) | 2.12 | [3] |

| 4e | MDA-MB-231 (Breast) | 3.58 | [3][4] |

| 4g | MCF-7 (Breast) | 2.55 | [4] |

| 9 | H460 (Lung) | 9.1 | [16] |

| 28 | H460 (Lung) | 9.5 | [16] |

Table 2: Carbonic Anhydrase (CA) Inhibition Profile

| Compound ID | Target Isoform | Inhibition Constant (Kᵢ in nM) | Reference |

| Compound Series 6 | hCA I | 8.3 - 873.7 | [17] |

| Compound Series 6 | hCA II | 1.6 - 9.4 | [17] |

| Compound Series 6 | hCA IV | 1.4 - 55.3 | [17] |

| Compound Series 6 | hCA IX | ≤ 9.5 | [17] |

| 4e (thiazolone-based) | hCA IX | IC50 = 10.93 | [18] |

| 4g (thiazolone-based) | hCA IX | IC50 = 25.06 | [18] |

Table 3: Antimicrobial Activity of Benzenesulfonamide-Carboxamides

| Compound ID | Target Microbe | Minimum Inhibitory Concentration (MIC in mg/mL) | Reference |

| 4d | E. coli | 6.72 | [9] |

| 4h | S. aureus | 6.63 | [9] |

| 4a | P. aeruginosa | 6.67 | [9] |

| 4a | S. typhi | 6.45 | [9] |

| 4f | B. subtilis | 6.63 | [9] |

| 4e | C. albicans | 6.63 | [9] |

| 4e | A. niger | 6.28 | [9] |

Table 4: Acetylcholinesterase (AChE) Inhibition

| Compound Class | Aromatic Substituent (R) | AChE IC50 (µM) | Reference |

| Benzenesulfonamides | -H | > 100 | [10] |

| Benzenesulfonamides | 4-Phenyl | 1.5 | [10] |

| Benzenesulfonamides | 4-(4-Chlorophenyl) | 0.8 | [10] |

| Benzenesulfonamides | 3-Naphthyl | 0.5 | [10] |

Structure-Activity Relationship (SAR) Insights

SAR analyses reveal that the biological efficacy and selectivity of benzenesulfonamide derivatives are critically influenced by the nature and position of substituents on the aromatic ring.[2] For AChE inhibitors, larger, more hydrophobic substituents lead to increased inhibitory potency, consistent with binding to a hydrophobic region of the enzyme.[10] In anticancer derivatives, the electronic properties of the substituents modulate efficacy. The direct attachment of the sulfonamide group to the aromatic ring is often beneficial for binding to target enzymes.[10]

Visualizations: Pathways and Workflows

Caption: General synthetic route for substituted benzenesulfonamides.

Caption: Inhibition of the PI3K/mTOR signaling pathway.

Caption: Role of CA IX inhibition in the tumor microenvironment.

Experimental Protocols

General Synthesis of N-Substituted Benzenesulfonamides

This protocol describes a common method for synthesizing benzenesulfonamides from amino acids and benzenesulfonyl chlorides.[9][11]

-

Materials: Appropriate amino acid, sodium carbonate (Na₂CO₃), water, substituted benzenesulfonyl chloride, 20% aqueous hydrochloric acid (HCl).

-

Procedure:

-

Dissolve the amino acid (1.0 eq) and sodium carbonate (1.2 eq) in water with continuous stirring.

-

Cool the resulting solution to between 0°C and -5°C in an ice-salt bath.

-

Add the appropriate benzenesulfonyl chloride (1.2 eq) in several portions over a period of 1 hour, maintaining the low temperature.

-

Allow the reaction mixture to warm to room temperature and continue stirring for an additional 4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, acidify the mixture to pH 2 using 20% aqueous HCl to precipitate the product.

-

Filter the solid product, wash with cold water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent.

-

Synthesis via Sulfonylation of Amines

This protocol is a general method for coupling an amine with a benzenesulfonyl chloride.[16]

-

Materials: Amine-containing starting material (e.g., 3-amino-evodiamine), anhydrous pyridine, substituted benzenesulfonyl chloride, ethyl acetate, hydrochloric acid.

-

Procedure:

-

Dissolve the amine starting material (1.0 eq) in anhydrous pyridine in a reaction flask.

-

Add the substituted benzenesulfonyl chloride (1.5 eq) to the solution.

-

Stir the mixture at room temperature for approximately 4 hours, monitoring the reaction by TLC.

-

After the reaction is complete, add hydrochloric acid (e.g., 20% v/v) and ethyl acetate for extraction.

-

Extract the mixture multiple times to remove the pyridine.

-

Dry the organic layer with an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure, and purify the crude product by column chromatography.

-

AChE Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure acetylcholinesterase activity and inhibition.[10]

-

Principle: The enzyme AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at ~412 nm. The rate of color change is proportional to enzyme activity.

-

Reagents: Phosphate buffer, DTNB solution, ATCh solution, AChE enzyme solution, test compound (inhibitor) solutions at various concentrations.

-

Procedure:

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution (or a control with no inhibitor).

-

Add the AChE enzyme solution to each well and incubate for a specified period (e.g., 15 minutes) at a controlled temperature.

-

Initiate the reaction by adding the substrate (ATCh) solution to all wells.

-

Immediately measure the change in absorbance over time using a microplate reader.

-

Calculate the rate of the reaction from the change in absorbance.

-

Determine the percentage of inhibition for each concentration of the test compound by comparing its reaction rate to that of the control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

In Vitro Antiproliferative Assay (MTT Assay)

This assay assesses the cytotoxic effect of compounds on cancer cell lines.[16]

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the benzenesulfonamide derivatives for a specified period (e.g., 72 hours).

-

After incubation, add MTT solution to each well and incubate for an additional 2-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Conclusion

Substituted benzenesulfonamides remain a highly productive and versatile scaffold in the field of drug discovery. Their ability to be chemically modified to target a wide range of enzymes and receptors with high affinity and selectivity underscores their continued importance. The extensive research into their anticancer and antimicrobial properties, supported by robust SAR data, continues to yield promising lead compounds. Future work will likely focus on optimizing the pharmacokinetic profiles of these derivatives, exploring novel biological targets, and leveraging computational design to enhance potency and reduce off-target effects, further cementing the role of benzenesulfonamides in modern medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. dovepress.com [dovepress.com]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 5. nanobioletters.com [nanobioletters.com]

- 6. Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 10. benchchem.com [benchchem.com]

- 11. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. IC50 - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

- 16. Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 17. Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Renaissance of a Privileged Scaffold: A Technical Guide to the Discovery and Synthetic History of Novel Sulfonamides

Introduction: From their groundbreaking discovery as the first synthetic antibacterial agents to their current status as indispensable pharmacophores in a wide array of therapeutic areas, sulfonamides have etched a permanent mark on the landscape of medicinal chemistry.[1][2] This technical guide provides an in-depth exploration of the discovery and synthetic evolution of novel sulfonamides, tailored for researchers, scientists, and drug development professionals. We will delve into the historical context, dissect modern synthetic methodologies, present key quantitative data in a structured format, and provide detailed experimental protocols and visual workflows to illuminate the journey of this remarkable class of compounds.

A Legacy of Discovery: From Dyes to Drugs

The story of sulfonamides begins not in a pharmacy, but in the German dye industry. In the early 1930s, Gerhard Domagk, working at I.G. Farben, discovered that a red azo dye named Prontosil possessed potent antibacterial activity in vivo.[1][3] Subsequent research by Ernest Fourneau and his team in France revealed that Prontosil was, in fact, a prodrug.[4] In the body, it is metabolized to its active form, sulfanilamide, the parent compound of all sulfa drugs.[4][5] This pivotal discovery ushered in the era of chemotherapy and provided the first effective systemic treatments for bacterial infections, saving countless lives before the advent of penicillin.[1][4]

The initial success spurred the synthesis of thousands of sulfonamide derivatives, leading to drugs with improved efficacy, broader spectrums of activity, and better pharmacokinetic profiles. While the rise of antibiotics in the 1950s led to a decline in their use for systemic bacterial infections, the sulfonamide scaffold proved to be remarkably versatile.[3] Researchers discovered that chemical modifications to the core structure could yield compounds with a wide range of pharmacological activities, including diuretic, hypoglycemic, anti-inflammatory, antiviral, and anticancer properties.[6][7][8] This has led to a resurgence of interest in sulfonamides, solidifying their status as a "privileged scaffold" in modern drug discovery.[9]

The Synthetic Arsenal: From Classic Reactions to Modern Innovations